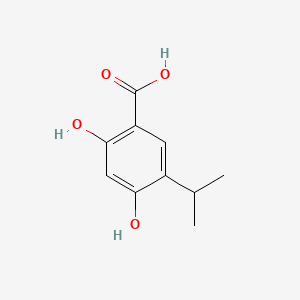

2,4-Dihydroxy-5-isopropylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxy-5-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-5(2)6-3-7(10(13)14)9(12)4-8(6)11/h3-5,11-12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMMFVLHQOLNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856630 | |

| Record name | 2,4-Dihydroxy-5-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184181-48-3 | |

| Record name | 2,4-Dihydroxy-5-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Dihydroxy-5-isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-5-isopropylbenzoic acid is a phenolic acid derivative with significant potential in various scientific domains, particularly in drug discovery and development. Its structural features, combining a dihydroxybenzoic acid core with an isopropyl substituent, give rise to a unique profile of chemical and biological activities. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols, and insights into its biological relevance, specifically its role as a precursor in the synthesis of Heat Shock Protein 90 (HSP90) inhibitors and its inherent antimicrobial properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are fundamental for its application in experimental research and as a building block in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Isopropyl-β-resorcylic acid | N/A |

| CAS Registry Number | 1184181-48-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2][3] |

| Molecular Weight | 196.20 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not available | N/A |

| Boiling Point (Predicted) | 395.2 ± 27.0 °C | [2] |

| pKa (Predicted) | 3.48 ± 0.10 | [2] |

| Solubility | No specific data available for this compound. The parent compound, 2,4-Dihydroxybenzoic acid, is soluble in hot water, ethanol, and ether.[4] Phenolic acids are generally more soluble in organic solvents like ethanol and DMSO than in water.[5][6] | N/A |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CD₃OD): δ 7.68 (s, 1H), 6.35 (s, 1H), 3.25-3.22 (m, 1H), 1.27 (d, J = 4.0 Hz, 6H).[2]

-

¹³C NMR (100 MHz, CD₃OD): δ 173.8, 163.3, 163.1, 129.2, 128.7, 105.4, 103.1, 27.7, 23.2.[2]

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for this compound is not widely published. The mass spectrum of its parent compound, 2,4-dihydroxybenzoic acid, has been documented.[10][11][12]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2,4-dihydroxybenzoic acid derivatives is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.[13] A specific protocol for the preparation of 2,4-dihydroxybenzoic acid from resorcinol using a mixture of potassium and sodium bicarbonate in a carbon dioxide atmosphere has been described.[14]

A detailed experimental protocol for the synthesis of this compound from its methyl ester is provided below.[2]

Materials:

-

Methyl 2,4-dihydroxy-5-isopropylbenzoate

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

6N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon gas

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine methyl 2,4-dihydroxy-5-isopropylbenzoate (0.24 g, 0.97 mmol) and lithium hydroxide (1 g).

-

Add a solvent mixture of methanol (10 mL) and water (10 mL).

-

Stir the reaction mixture at 50 °C for 12 hours under an argon atmosphere.

-

After the reaction is complete, cool the mixture and neutralize it to pH 6 with 6N hydrochloric acid.

-

Extract the product three times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by medium pressure liquid chromatography (MPLC) to yield this compound.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and accurate technique for determining the minimum inhibitory concentration (MIC) of antimicrobial agents, including phenolic acids.[15][16][17][18]

Materials:

-

This compound

-

Bacterial strain(s) of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control (broth with bacteria, no compound)

-

Negative control (broth only)

-

Microplate reader (optional)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the wells of a 96-well microtiter plate containing the appropriate broth medium.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Inoculate each well (except the negative control) with the standardized bacterial suspension.

-

Incubate the plate at the optimal temperature for the specific bacterial strain (typically 37°C) for 16-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm using a microplate reader.

Biological Activity and Signaling Pathways

Inhibition of HSP90

This compound serves as a key structural motif in the development of potent inhibitors of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that plays a critical role in the folding, stability, and activation of a wide range of "client" proteins, many of which are involved in cancer cell proliferation, survival, and angiogenesis.[19][20] By inhibiting HSP90, the degradation of these client proteins is induced, leading to antitumor effects.[21]

The HSP90 chaperone cycle is a complex, ATP-dependent process involving several co-chaperones. Inhibition of this cycle disrupts the maturation and stability of numerous oncogenic client proteins.

Antimicrobial Activity

Phenolic acids, including derivatives of dihydroxybenzoic acid, are known to possess antimicrobial properties. Their mechanism of action is often multifactorial and can involve disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis. The specific antimicrobial mechanism of this compound has not been extensively elucidated, but it is expected to share similarities with other phenolic compounds.

Conclusion

This compound is a versatile molecule with significant potential for applications in medicinal chemistry and microbiology. This guide has provided a detailed overview of its chemical properties, spectroscopic data, and established experimental protocols for its synthesis and biological evaluation. The role of this compound as a scaffold for HSP90 inhibitors highlights its importance in the development of novel anticancer therapeutics. Further research into its specific biological mechanisms and the full spectrum of its activities will undoubtedly open new avenues for its application in science and medicine.

References

- 1. This compound 95% | CAS: 1184181-48-3 | AChemBlock [achemblock.com]

- 2. This compound CAS#: 1184181-48-3 [chemicalbook.com]

- 3. This compound | 1184181-48-3 [sigmaaldrich.com]

- 4. 2,4-Dihydroxybenzoic acid | 89-86-1 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,4-Dihydroxybenzoic acid(89-86-1) IR Spectrum [m.chemicalbook.com]

- 8. β-Resorcylic acid [webbook.nist.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. mzCloud – 2 4 Dihydroxybenzoic acid [mzcloud.org]

- 11. 2,4-Dihydroxybenzoic Acid | C7H6O4 | CID 1491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,4-Dihydroxybenzoic acid, 3TMS derivative [webbook.nist.gov]

- 13. 2,4-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 14. US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 15. Comparative evaluation of methods commonly used to determine antimicrobial susceptibility to plant extracts and phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Broth microdilution - Wikipedia [en.wikipedia.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Therapeutic and diagnostic implications of Hsp90 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structure Elucidation of 2,4-Dihydroxy-5-isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2,4-dihydroxy-5-isopropylbenzoic acid. It includes a detailed presentation of its chemical structure, key physicochemical properties, and a summary of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document also outlines detailed experimental protocols for the synthesis of the compound and the acquisition of spectroscopic data. Furthermore, it explores the biological significance of derivatives of this compound, particularly in the context of cancer research, and visualizes a relevant signaling pathway.

Chemical Structure and Properties

This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring with two hydroxyl groups at positions 2 and 4, a carboxylic acid group at position 1, and an isopropyl group at position 5.

DOT Script for Chemical Structure:

Figure 1: Chemical Structure of this compoundTable 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1184181-48-3 | [1][2] |

| Molecular Formula | C10H12O4 | [2] |

| Molecular Weight | 196.20 g/mol | [2] |

| Physical Form | Solid | [2] |

| Purity | ~95% | [2] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [2] |

Spectroscopic Data for Structure Elucidation

Spectroscopic analysis is fundamental to the confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: 1H NMR Spectroscopic Data (400 MHz, CD3OD) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.68 | s | 1H | Ar-H |

| 6.35 | s | 1H | Ar-H |

| 3.22-3.25 | m | 1H | -CH(CH3)2 |

| 1.27 | d, J = 4.0 Hz | 6H | -CH(CH3)2 |

Table 3: 13C NMR Spectroscopic Data (100 MHz, CD3OD) [1]

| Chemical Shift (δ) ppm | Assignment |

| 173.8 | C=O (Carboxylic acid) |

| 163.3 | Ar-C-O |

| 163.1 | Ar-C-O |

| 129.2 | Ar-C |

| 128.7 | Ar-C |

| 105.4 | Ar-C-H |

| 103.1 | Ar-C-H |

| 27.7 | -CH(CH3)2 |

| 23.2 | -CH(CH3)2 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Expected Infrared Absorption Bands

| Wavenumber (cm-1) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H (Carboxylic acid) | Stretching |

| 3200-3600 (broad) | O-H (Phenolic) | Stretching |

| 3080-3030 | C-H (Aromatic) | Stretching |

| 2960-2850 | C-H (Aliphatic) | Stretching |

| 1700-1680 | C=O (Carboxylic acid) | Stretching |

| 1625-1465 | C=C (Aromatic) | Stretching |

| 1320-1210 | C-O | Stretching |

| 960-900 | O-H | Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. The expected molecular ion peak [M]+ for this compound would be observed at an m/z ratio corresponding to its molecular weight (196.20).

Experimental Protocols

Synthesis of this compound[1]

This protocol describes the synthesis of this compound from its methyl ester.

DOT Script for Synthesis Workflow:

Figure 2: Synthesis Workflow

Procedure:

-

Methyl 2,4-dihydroxy-5-isopropylbenzoate (0.24 g, 0.97 mmol) is stirred with lithium hydroxide (1 g) in a solvent mixture of methanol (10 mL) and water (10 mL).

-

The reaction is carried out under an argon atmosphere with a reflux condenser at 50°C for 12 hours.

-

Upon completion, the reaction mixture is neutralized to a pH of 6 with 6N hydrochloric acid.

-

The mixture is then extracted three times with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by medium pressure liquid chromatography (MPLC) to yield this compound.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data.

DOT Script for Spectroscopic Analysis Workflow:

Figure 3: Spectroscopic Analysis Workflow

NMR Spectroscopy:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d4) in a clean, dry NMR tube.

-

Acquire the spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H NMR).

IR Spectroscopy (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum to determine the mass-to-charge ratio of the molecular ion and its fragments.

Biological Activity and Signaling Pathways

While this compound itself is not extensively studied for its biological activity, its derivatives have shown significant potential in cancer therapy. Specifically, fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides have been identified as potent inhibitors of Heat Shock Protein 90 (HSP90).[3]

HSP90 is a molecular chaperone that is crucial for the stability and function of a number of oncoproteins that are involved in cell growth, proliferation, and survival. Inhibition of HSP90 leads to the degradation of these client proteins, including Epidermal Growth Factor Receptor (EGFR) and Akt, thereby inducing apoptosis in cancer cells.[3]

DOT Script for HSP90 Inhibition Signaling Pathway:

References

An In-depth Technical Guide on 2,4-Dihydroxy-5-isopropylbenzoic Acid: A Core Moiety for Therapeutic Agent Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxy-5-isopropylbenzoic acid (CAS Number: 1184181-48-3) is a substituted benzoic acid derivative that has emerged as a valuable scaffold in medicinal chemistry. While comprehensive biological data on the compound itself is limited in publicly available literature, its structural framework is integral to the synthesis of potent therapeutic agents. This technical guide consolidates the available chemical and synthetic information for this compound and provides a detailed overview of the biological activity and mechanism of action of its prominent derivatives, particularly in the context of cancer therapy. The focus will be on a series of fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides that have demonstrated significant antitumor activity through the inhibition of Heat Shock Protein 90 (HSP90).

Chemical and Physical Properties

This compound is a solid organic compound with the following key identifiers and properties.

| Property | Value | Reference |

| CAS Number | 1184181-48-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2][3][4] |

| Molecular Weight | 196.2 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,4-dihydroxy-5-propan-2-ylbenzoic acid | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1][3] |

| Storage | 2-8°C, inert atmosphere, protected from light | [1] |

Synthesis

A general and efficient method for the synthesis of this compound involves the hydrolysis of its methyl ester precursor, methyl 2,4-dihydroxy-5-isopropylbenzoate.

Experimental Protocol: Synthesis of this compound[2]

-

Starting Material: Methyl 2,4-dihydroxy-5-isopropylbenzoate (0.24 g, 0.97 mmol)

-

Reagents: Lithium hydroxide (1 g), Methanol (10 mL), Water (10 mL), 6N Hydrochloric acid, Ethyl acetate, Anhydrous sodium sulfate.

-

Procedure:

-

Methyl 2,4-dihydroxy-5-isopropylbenzoate is stirred with lithium hydroxide in a solvent mixture of methanol and water.

-

The reaction is conducted under an argon atmosphere with a reflux condenser at 50°C for 12 hours.

-

Upon completion, the reaction mixture is neutralized to a pH of 6 using 6N hydrochloric acid.

-

The product is extracted three times with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The final product is purified by medium pressure liquid chromatography (MPLC).

-

-

Yield: 100%[2]

-

Characterization:

Caption: Synthesis workflow for this compound.

Biological Activity of Derivatives: A Case Study in Oncology

The primary therapeutic relevance of this compound is as a foundational structure for the development of highly active derivatives. A notable example is a series of fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides, which have been investigated as antitumor agents.[1]

Target: Heat Shock Protein 90 (HSP90)

HSP90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell growth, proliferation, and survival.[1] By inhibiting HSP90, its client proteins are destabilized and subsequently degraded, leading to the suppression of tumor progression.

Potent HSP90 Inhibition by a Derivative

A leading compound from this series, designated as 12c , demonstrated potent inhibitory activity against HSP90.[1]

| Compound | HSP90 IC₅₀ (nM) |

| 12c | 27.8 ± 4.4 |

| AUY-922 (Luminespib) | 43.0 ± 0.9 |

| BIIB021 | 56.8 ± 4.0 |

Data from enzymatic assays.[1]

Mechanism of Action: Client Protein Degradation and Apoptosis

The potent inhibition of HSP90 by compound 12c leads to the degradation of key client proteins, such as EGFR and Akt, in non-small cell lung cancer (NSCLC) cells.[1] This disruption of critical signaling pathways ultimately induces apoptosis.

-

Client Protein Degradation: Treatment of NSCLC cells with compound 12c results in a rapid decrease in the levels of EGFR and Akt.[1]

-

Induction of Apoptosis: The compound induces a significant accumulation of the sub-G1 phase cell population, which is indicative of apoptosis. This is further confirmed by the activation of caspases-3, -8, and -9, and the cleavage of PARP.[1]

Caption: HSP90 inhibition by a this compound derivative.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of these derivatives would typically include:

-

HSP90 Inhibition Assay: A biochemical assay to determine the IC₅₀ values, often using a competitive binding format with a fluorescently labeled ATP analog.

-

Cell Viability Assay: To assess the antiproliferative activity of the compounds on various cancer cell lines (e.g., HCT116, A549, H460, H1975). The MTT or CellTiter-Glo assay is commonly employed.

-

Western Blot Analysis: To measure the levels of HSP90 client proteins (EGFR, Akt) and apoptosis markers (cleaved caspases, cleaved PARP) in cancer cells following treatment with the compound.

-

Flow Cytometry: For cell cycle analysis to quantify the sub-G1 population and for apoptosis assays using Annexin V/Propidium Iodide staining.

Future Directions and Conclusion

This compound is a key building block in the synthesis of novel therapeutic agents. The successful development of potent HSP90 inhibitors based on this scaffold highlights its potential in drug discovery, particularly in the field of oncology. Future research could explore the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Furthermore, investigating the biological activities of other derivatives of this compound could unveil new therapeutic applications. While the core molecule itself may not be the active principle, its role as a versatile and effective scaffold is firmly established. This guide provides a foundational understanding for researchers aiming to leverage the chemical and therapeutic potential of this important chemical entity.

References

- 1. Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aspirin metabolites 2,3-DHBA and 2,5-DHBA inhibit cancer cell growth: Implications in colorectal cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jchr.org [jchr.org]

An In-Depth Technical Guide to β-Resorcylic Acid, 5-Isopropyl Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Resorcylic acid, a dihydroxybenzoic acid, and its derivatives represent a class of compounds with significant and diverse biological activities. This technical guide focuses on the 5-isopropyl derivative of β-resorcylic acid (also known as 2,4-dihydroxy-5-isopropylbenzoic acid), a key structural motif in the development of novel therapeutic agents. While research on this specific derivative is ongoing, this document consolidates the available scientific information, including its synthesis, known biological activities, and mechanism of action, with a particular focus on its role in oncology. The information is presented to aid researchers and professionals in drug discovery and development in their exploration of this promising compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of β-resorcylic acid, 5-isopropyl derivative is crucial for its application in research and development. The following table summarizes its key identifiers and properties.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 5-isopropyl-β-resorcylic acid | |

| CAS Number | 1184181-48-3 | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [1] |

Synthesis and Experimental Protocols

General Synthesis of β-Resorcylic Acid via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a common method for the synthesis of hydroxybenzoic acids. This process involves the carboxylation of a phenoxide ion.

Experimental Workflow: Kolbe-Schmitt Reaction

Caption: General workflow for the synthesis of β-resorcylic acid.

Protocol:

-

A solution of resorcinol (1.8 moles), potassium acid carbonate (9.9 moles), and water (2 L) is prepared in a 5-L flask fitted with a reflux condenser.

-

The mixture is heated on a steam bath for four hours.

-

The flask is then heated over a flame to a vigorous reflux for thirty minutes while a rapid stream of carbon dioxide is passed through the solution.

-

While still hot, the solution is acidified with concentrated hydrochloric acid.

-

The flask is cooled to room temperature and then in an ice bath to induce crystallization.

-

The crude β-resorcylic acid is collected. The mother liquor can be extracted with ether to recover more product.

-

The crude product is purified by recrystallization from boiling water with activated charcoal to yield pure β-resorcylic acid.

Synthesis of this compound from its Methyl Ester

A direct synthesis of the title compound can be achieved by the hydrolysis of its corresponding methyl ester.

Experimental Protocol:

-

Methyl 2,4-dihydroxy-5-isopropylbenzoate (0.97 mmol) is stirred with lithium hydroxide (1 g) in a solvent mixture of methanol (10 mL) and water (10 mL).

-

The reaction is carried out under an argon atmosphere with a reflux condenser at 50°C for 12 hours.

-

Upon completion, the reaction mixture is neutralized to a pH of 6 with 6N hydrochloric acid.

-

The product is extracted three times with ethyl acetate.

-

The combined organic layers are dried with anhydrous sodium sulfate and concentrated under reduced pressure.

-

The final product is purified by medium-pressure liquid chromatography.

Biological Activity and Mechanism of Action

The 5-isopropyl-β-resorcylic acid moiety is a critical component of a novel class of potent Heat Shock Protein 90 (HSP90) inhibitors. HSP90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins that are essential for tumor cell growth and survival. Inhibition of HSP90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.

HSP90 Inhibition

A series of fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides have been developed as potent HSP90 inhibitors.[2] One of the lead compounds, 12c , which incorporates the 2,4-dihydroxy-5-isopropylphenyl group, demonstrated significant antiproliferative activity in various cancer cell lines.[2]

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| 12c | HCT116 (Colorectal Cancer) | Not specified | [2] |

| 12c | A549 (NSCLC) | Not specified | [2] |

| 12c | H460 (NSCLC) | Not specified | [2] |

| 12c | H1975 (NSCLC) | Not specified | [2] |

| 12c | (Enzymatic Assay) | 27.8 ± 4.4 | [2] |

| AUY-922 | (Reference Compound) | 43.0 ± 0.9 | [2] |

| BIIB021 | (Reference Compound) | 56.8 ± 4.0 | [2] |

NSCLC: Non-Small Cell Lung Cancer

The potent HSP90 inhibitory activity of compounds containing the 5-isopropyl-β-resorcylic acid scaffold leads to the degradation of key HSP90 client proteins, such as EGFR and Akt, in non-small cell lung cancer cells.[2] This disruption of critical signaling pathways ultimately induces apoptosis.[2]

Signaling Pathway: HSP90 Inhibition and Downstream Effects

Caption: Inhibition of HSP90 by 5-isopropyl-β-resorcylic acid derivatives.

Broader Context: Biological Activities of β-Resorcylic Acid Derivatives

Derivatives of β-resorcylic acid have been shown to possess a wide range of biological activities, highlighting the therapeutic potential of this chemical scaffold.

-

Antimicrobial Activity: Various derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[3]

-

Antifungal Activity: Certain β-resorcylic acid derivatives have shown potent antifungal effects.

-

Anti-inflammatory Activity: Some compounds in this class exhibit anti-inflammatory properties by inhibiting the synthesis of pro-inflammatory cytokines.

-

Phytotoxic Activity: Certain derivatives have shown growth inhibitory effects against plants.

Conclusion

β-Resorcylic acid, 5-isopropyl derivative, is a valuable chemical entity with demonstrated potential in the development of novel therapeutics, particularly in the field of oncology. Its incorporation into potent HSP90 inhibitors underscores the importance of this structural motif. While more research is needed to fully elucidate the biological activity profile and pharmacokinetic properties of the standalone compound, the existing data provides a strong rationale for its continued investigation. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery and development. Further exploration of this compound and its derivatives is warranted to unlock its full therapeutic potential.

References

An In-Depth Technical Guide to the Synthesis of 2,4-Dihydroxy-5-isopropylbenzoic Acid from Resorcinol

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of a robust, multi-stage synthetic pathway for producing 2,4-Dihydroxy-5-isopropylbenzoic acid, starting from the readily available precursor, resorcinol. This synthesis is crucial for the development of various fine chemicals and pharmaceutical intermediates. The described methodology is based on established, high-yielding chemical transformations, including the Nencki-type Friedel-Crafts acylation, Clemmensen reduction, and the Kolbe-Schmitt carboxylation.

This guide presents detailed experimental protocols, quantitative data in structured tabular formats for clarity, and visualizations of the chemical pathways and experimental workflows to ensure reproducibility and aid in research and development efforts.

Overall Synthetic Pathway

The synthesis of this compound from resorcinol is efficiently achieved through a three-stage process. This pathway is designed to circumvent the challenges associated with direct Friedel-Crafts alkylation, such as polyalkylation and isomeric impurities, by proceeding through a controlled acylation followed by reduction. The final step introduces the carboxylic acid moiety with high regioselectivity.

Caption: Three-stage synthesis of the target compound from resorcinol.

Data Presentation

Quantitative data, including materials, reaction conditions, and product characterization, are summarized in the following tables.

Table 1: Materials and Reagents

| Stage | Compound Name | CAS No. | Molecular Formula | M.W. ( g/mol ) | Role |

| 1 | Resorcinol | 108-46-3 | C₆H₆O₂ | 110.11 | Starting Material |

| 1 | Isobutyric Acid | 79-31-2 | C₄H₈O₂ | 88.11 | Acylating Agent |

| 1 | Zinc Chloride (anhydrous) | 7646-85-7 | ZnCl₂ | 136.30 | Catalyst |

| 2 | Zinc (dust) | 7440-66-6 | Zn | 65.38 | Reducing Agent |

| 2 | Mercuric(II) Chloride | 7487-94-7 | HgCl₂ | 271.50 | Amalgamating Agent |

| 2 | Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Acid/Solvent |

| 3 | Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Base |

| 3 | Potassium Bicarbonate | 298-14-6 | KHCO₃ | 100.12 | Base |

| 3 | Carbon Dioxide | 124-38-9 | CO₂ | 44.01 | Carboxylating Agent |

| - | Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |

| - | Methanol | 67-56-1 | CH₄O | 32.04 | Solvent |

| - | Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |

Table 2: Summary of Reaction Conditions and Yields

| Stage | Reaction Type | Key Conditions | Duration | Typical Yield | Purity (HPLC) |

| 1 | Friedel-Crafts Acylation | Solvent-free, 120-140 °C | 3-5 h | 85-95% | >98% |

| 2 | Clemmensen Reduction | Reflux in conc. HCl/Water | 6-10 h | 70-85% | >97% |

| 3 | Kolbe-Schmitt Carboxylation | Solid-state, CO₂ atmosphere, 110-130 °C | 3-4 h | 75-85% | >99% |

Table 3: Characterization Data for this compound

| Analysis Method | Data |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| ¹H NMR (400 MHz, CD₃OD) | δ 7.68 (s, 1H), 6.35 (s, 1H), 3.25-3.22 (m, 1H), 1.27 (d, J = 4.0 Hz, 6H)[1] |

| ¹³C NMR (100 MHz, CD₃OD) | δ 173.8, 163.3, 163.1, 129.2, 128.7, 105.4, 103.1, 27.7, 23.2[1] |

| Appearance | Off-white to pale yellow solid |

Experimental Protocols

The following protocols provide detailed methodologies for each stage of the synthesis. Standard laboratory safety procedures should be followed at all times.

Stage 1: Synthesis of 2',4'-Dihydroxyisobutyrophenone (Intermediate 1)

This stage involves the Friedel-Crafts acylation of resorcinol with isobutyric acid, catalyzed by anhydrous zinc chloride. This reaction is a variation of the Nencki reaction.

Protocol:

-

Setup: Equip a round-bottom flask with a mechanical stirrer, a reflux condenser, and a heating mantle. Ensure all glassware is thoroughly dried.

-

Charging Reagents: To the flask, add resorcinol (1.0 eq), isobutyric acid (1.2 eq), and anhydrous zinc chloride (1.5 eq). The reaction is typically run without a solvent.

-

Reaction: Heat the reaction mixture with vigorous stirring to 120-140 °C. Maintain this temperature for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to approximately 80 °C and add a sufficient volume of 2M hydrochloric acid to dissolve the solid complex.

-

Isolation: Cool the mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any remaining salts and acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure 2',4'-dihydroxyisobutyrophenone.

Stage 2: Synthesis of 4-Isopropylresorcinol (Intermediate 2)

This protocol details the reduction of the acyl group in 2',4'-dihydroxyisobutyrophenone to an isopropyl group using the Clemmensen reduction method.[2][3][4]

Protocol:

-

Preparation of Zinc Amalgam: In a large flask equipped with a reflux condenser, add zinc dust (10 eq relative to the ketone). Add a 5% aqueous solution of mercuric(II) chloride and swirl for 5-10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.

-

Charging Reagents: To the flask containing the freshly prepared amalgam, add water (15 parts), concentrated hydrochloric acid (12 parts), and the 2',4'-dihydroxyisobutyrophenone (1 part).

-

Reaction: Heat the mixture to a vigorous reflux. Over the course of the reflux period (6-10 hours), periodically add small portions of concentrated hydrochloric acid to maintain a strongly acidic environment.

-

Work-up: Once the reaction is complete (as monitored by TLC), cool the flask to room temperature. Decant the aqueous layer.

-

Extraction: Extract the reaction mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-isopropylresorcinol can be purified further by column chromatography or recrystallization.

Stage 3: Synthesis of this compound (Final Product)

This stage employs a solid-state Kolbe-Schmitt carboxylation, which offers high yield and purity. This method avoids the need for high-pressure autoclaves often associated with this reaction type.[5][6]

Protocol:

-

Setup: Use a solids mixer or a robust round-bottom flask with a powerful mechanical stirrer, equipped for heating and with an inlet for carbon dioxide gas.

-

Charging Reagents: Charge the flask with 4-isopropylresorcinol (1.0 eq), sodium bicarbonate (2.0 eq), and potassium bicarbonate (1.0 eq). The mixture of alkali bicarbonates is crucial for optimal reactivity.

-

Reaction: Begin stirring the solid mixture and introduce a steady stream of dry carbon dioxide gas. Heat the mixture to 110-130 °C and maintain for 3-4 hours.

-

Work-up: Cool the reaction mixture to room temperature. The resulting solid powder is the salt of the product. Dissolve this powder in a sufficient amount of warm water (approx. 60 °C).

-

Acidification: Cool the aqueous solution in an ice bath and acidify to pH 3 by the slow addition of concentrated hydrochloric acid. The target product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from hot water or an ethanol/water mixture to yield pure this compound.

Visualization of Experimental Workflow

The logical flow of the entire synthesis, from starting materials to the final purified product, is outlined below.

Caption: Step-by-step experimental workflow for the three-stage synthesis.

References

- 1. CN113582816A - Preparation method of 4-alkylresorcinol - Google Patents [patents.google.com]

- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 5. byjus.com [byjus.com]

- 6. Dissecting dietary alkylresorcinols: a compile of their distribution, biosynthesis, extraction and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Kolbe-Schmitt Reaction for the Synthesis of 2,4-Dihydroxybenzoic Acid

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on the application of the Kolbe-Schmitt reaction for the synthesis of 2,4-dihydroxybenzoic acid (β-resorcylic acid). This document provides a detailed overview of the reaction mechanism, experimental protocols, and quantitative data, alongside the applications of the final product in various industries.

Introduction to the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a pivotal carboxylation process in organic chemistry used to synthesize aromatic hydroxy acids. The reaction involves the nucleophilic addition of a phenoxide to carbon dioxide, typically under elevated temperature and pressure. While the classic example is the synthesis of salicylic acid from phenol, the reaction is adaptable for di- and trihydric phenols, such as resorcinol, often under milder conditions. The resulting product, 2,4-dihydroxybenzoic acid, is a valuable precursor in the manufacturing of pharmaceuticals, cosmetics, and preservatives.

Reaction Mechanism

The synthesis of 2,4-dihydroxybenzoic acid via the Kolbe-Schmitt reaction begins with the deprotonation of resorcinol (1,3-dihydroxybenzene) by a base, typically an alkali hydroxide or bicarbonate, to form a more reactive phenoxide intermediate. This intermediate then undergoes an electrophilic aromatic substitution with carbon dioxide. The final step involves acidification to protonate the carboxylate and yield the desired 2,4-dihydroxybenzoic acid.

The key steps are as follows:

-

Formation of the Phenoxide: Resorcinol is treated with a base, such as potassium hydroxide or potassium bicarbonate, to form the potassium resorcinolate salt. This increases the nucleophilicity of the aromatic ring.

-

Electrophilic Attack: The electron-rich resorcinolate attacks the electrophilic carbon atom of carbon dioxide. The dihydroxy nature of resorcinol makes it significantly more reactive than monohydric phenols, allowing the reaction to proceed under less harsh conditions.

-

Tautomerization: The intermediate undergoes tautomerization to restore the aromaticity of the ring, resulting in a dicarboxylate salt.

-

Protonation: The reaction mixture is acidified with a strong acid, such as hydrochloric acid, to protonate the carboxylate group, leading to the precipitation of 2,4-dihydroxybenzoic acid.

Spectroscopic Profile of 2,4-Dihydroxy-5-isopropylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dihydroxy-5-isopropylbenzoic acid (CAS No. 1184181-48-3). The document details available Nuclear Magnetic Resonance (NMR) data and outlines standard experimental protocols for NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to support research and development activities by providing key analytical data and methodologies for the characterization of this compound.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms within a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The data presented below was reported in methanol-d4 (CD3OD) at 400 MHz.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.68 | s | 1H | - | Ar-H |

| 6.35 | s | 1H | - | Ar-H |

| 3.22-3.25 | m | 1H | - | -CH(CH₃)₂ |

| 1.27 | d | 6H | 4.0 | -CH(CH ₃)₂ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data below was reported in methanol-d4 (CD3OD) at 100 MHz.[1]

| Chemical Shift (δ) ppm | Assignment |

| 173.8 | C =O (Carboxylic Acid) |

| 163.3 | Ar-C -OH |

| 163.1 | Ar-C -OH |

| 129.2 | Ar-C |

| 128.7 | Ar-C -H |

| 105.4 | Ar-C -H |

| 103.1 | Ar-C |

| 27.7 | -C H(CH₃)₂ |

| 23.2 | -CH(C H₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~3200 (broad) | O-H (Phenolic) | Stretching |

| ~2960 | C-H (Isopropyl) | Asymmetric Stretching |

| ~2870 | C-H (Isopropyl) | Symmetric Stretching |

| ~1650 | C=O (Carboxylic Acid) | Stretching |

| ~1600, ~1470 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Carboxylic Acid/Phenol) | Stretching |

Mass Spectrometry (MS)

Specific experimental mass spectrometry data for this compound is not available in the searched results. However, based on its structure, the following fragmentation patterns can be anticipated under Electron Ionization (EI). The molecular weight of this compound is 196.20 g/mol .

| m/z | Fragment | Description |

| 196 | [M]⁺ | Molecular Ion |

| 181 | [M - CH₃]⁺ | Loss of a methyl group |

| 151 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 133 | [M - COOH - H₂O]⁺ | Loss of carboxylic acid and water |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d4, CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette to a height of approximately 4-5 cm.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay). For ¹³C NMR, a larger number of scans is typically required.

-

Process the raw data using Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Sample Preparation and Data Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Analysis:

-

Introduce a small amount of the solid sample into the ion source of the mass spectrometer, typically using a direct insertion probe.

-

Gently heat the probe to vaporize the sample into the ion source.

-

Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Accelerate the resulting positive ions into the mass analyzer.

-

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships in data interpretation.

References

Solubility of 2,4-Dihydroxy-5-isopropylbenzoic acid in organic solvents

An In-depth Technical Guide on the Solubility of 2,4-Dihydroxy-5-isopropylbenzoic Acid in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages solubility data from structurally analogous phenolic acids to provide a robust predictive framework. A comprehensive experimental protocol for determining solubility via the isothermal shake-flask method is also presented, alongside a visual workflow to aid in experimental design.

Introduction

This compound is a derivative of resorcylic acid, a class of compounds with known biological activities. Understanding its solubility in different organic solvents is a critical first step in preclinical development. Solubility data informs solvent selection for synthesis and purification, the feasibility of different formulation strategies (e.g., for oral or parenteral administration), and the design of analytical methodologies. Poor solubility can be a significant impediment to drug development, leading to challenges in achieving desired therapeutic concentrations and bioavailability.

Quantitative Solubility Data of Structurally Analogous Phenolic Acids

The following table summarizes the experimentally determined solubility of α-resorcylic acid and other relevant phenolic acids in a range of organic solvents at two different temperatures. This data can be used to estimate the solubility of this compound and to guide solvent selection for experimental trials.

Table 1: Molar Solubility (x) of Structurally Similar Phenolic Acids in Various Organic Solvents at 298.15 K and 313.15 K

| Solvent | α-Resorcylic Acid (2,4-dihydroxybenzoic acid) | Gentisic Acid (2,5-dihydroxybenzoic acid) | Protocatechuic Acid (3,4-dihydroxybenzoic acid) | Gallic Acid (3,4,5-trihydroxybenzoic acid) |

| Temperature | 298.15 K | 313.15 K | 298.15 K | 313.15 K |

| Methanol | 0.237 | 0.313 | 0.203 | 0.292 |

| Ethanol | 0.208 | 0.281 | 0.175 | 0.252 |

| 1-Propanol | 0.171 | 0.239 | 0.134 | 0.199 |

| 2-Propanol | 0.170 | 0.244 | 0.136 | 0.208 |

| 2-Butanone | 0.189 | 0.286 | 0.211 | 0.311 |

| Ethyl Acetate | 0.123 | 0.198 | 0.148 | 0.232 |

| Acetonitrile | 0.081 | 0.134 | 0.102 | 0.166 |

| Dimethylformamide | 0.334 | 0.407 | 0.333 | 0.413 |

Data extracted from a study on the solubility of isomeric phenolic acids, which can be found in the Biblioteca Digital do IPB.[1]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance (±0.01 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Reference standard of this compound

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of known concentration in the selected solvent.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of at least five different concentrations.

-

Analyze the calibration standards using a validated HPLC or UV-Vis method to generate a calibration curve of response versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium. The required time may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the controlled temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted, filtered samples using the same analytical method used for the calibration standards.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Perform the experiment in at least triplicate to ensure the precision and reliability of the results. Report the average solubility and the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound using the isothermal shake-flask method.

References

An In-depth Technical Guide to the Physical Characteristics of 2,4-Dihydroxy-5-isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,4-Dihydroxy-5-isopropylbenzoic acid (CAS No. 1184181-48-3). The information is compiled for use in research, drug development, and quality control settings.

Chemical Identity and Structure

This compound is a derivative of benzoic acid, featuring two hydroxyl groups and an isopropyl group attached to the phenyl ring. Its structure plays a significant role in its chemical reactivity and physical properties.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₂O₄[1]

-

Molecular Weight: 196.2 g/mol [1]

-

CAS Number: 1184181-48-3[1]

-

Appearance: White to off-white solid[2]

Quantitative Physical and Chemical Data

The following tables summarize the key physical and chemical data for this compound. It should be noted that some of these values are predicted based on computational models due to a lack of experimentally determined data in the reviewed literature.

Table 1: General Physical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 395.2 ± 27.0 °C (Predicted) | [1] |

| Density | 1.317 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.48 ± 0.10 (Predicted) | [1] |

Table 2: Spectroscopic Data

| Spectrum Type | Parameters | Chemical Shifts (δ) / Peaks | Source |

| ¹H NMR | 400 MHz, CD₃OD | 7.68 (s, 1H), 6.35 (s, 1H), 3.25-3.22 (m, 1H), 1.27 (d, J = 4.0 Hz, 6H) | [1] |

| ¹³C NMR | 100 MHz, CD₃OD | 173.8, 163.3, 163.1, 129.2, 128.7, 105.4, 103.1, 27.7, 23.2 | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions.

3.1. Synthesis of this compound

A general procedure for the synthesis involves the hydrolysis of its methyl ester precursor.[1]

-

Reactants: Methyl 2,4-dihydroxy-5-isopropylbenzoate (0.97 mmol), Lithium hydroxide (1 g), Methanol (10 mL), Water (10 mL), 6N Hydrochloric acid.[1]

-

Procedure:

-

Stir the methyl 2,4-dihydroxy-5-isopropylbenzoate with lithium hydroxide in a solvent mixture of methanol and water for 12 hours at 50 °C. The reaction should be conducted under an argon atmosphere and equipped with a reflux condenser.[1]

-

Upon completion, neutralize the reaction mixture to a pH of 6 using 6N hydrochloric acid.[1]

-

Extract the product three times with ethyl acetate.[1]

-

Combine the organic layers and dry with anhydrous sodium sulfate.[1]

-

Concentrate the solution under reduced pressure.[1]

-

Purify the final product by medium pressure liquid chromatography (MPLC).[1]

-

3.2. Determination of Melting Point

The melting point is a crucial indicator of a compound's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.[3]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[3]

-

Procedure:

-

Introduce a small amount of the dried, powdered sample into a capillary tube, ensuring it is well-packed to a height of 1-2 mm.[3]

-

Place the capillary tube in the heating block of the melting point apparatus.[3]

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to about 2°C per minute to allow for accurate observation.[3]

-

Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point is reported as the range T1-T2.

-

3.3. Determination of Solubility

Solubility tests provide valuable information about the functional groups present in a molecule.

-

Materials: Test tubes, spatula, and a range of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, diethyl ether, ethanol).

-

Procedure:

-

Place approximately 0.1 g of the solid compound into a small test tube.

-

Add 3 mL of the chosen solvent in portions, shaking vigorously after each addition.

-

Observe if the compound dissolves completely.

-

If the compound is insoluble in water, its solubility should be tested in acidic (5% HCl) and basic (5% NaOH, 5% NaHCO₃) solutions to determine the presence of basic or acidic functional groups, respectively.

-

3.4. Determination of pKa

The acid dissociation constant (pKa) can be determined using various methods, including potentiometric titration.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.

-

Procedure (Potentiometric Titration):

-

Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., water or a water/alcohol mixture).

-

Place the solution in a beaker with a magnetic stir bar and immerse a calibrated pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, measured increments.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

-

Visualizations

4.1. Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its methyl ester.

Caption: Workflow for the synthesis of this compound.

4.2. Experimental Workflow for Melting Point Determination

This diagram outlines the standard procedure for determining the melting point of a solid organic compound.

Caption: Standard workflow for melting point determination.

4.3. Logical Flowchart for Solubility Testing

The following diagram provides a logical sequence for testing the solubility of an organic compound to classify it based on its acidic or basic properties.

Caption: Logical flowchart for classifying a compound based on solubility.

Safety and Handling

This compound is classified as a hazardous substance. Standard laboratory safety precautions should be followed.

-

Hazard Statements:

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[5]

-

Storage: Keep in a dark place, under an inert atmosphere, and store at 2-8°C.[2] Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]

References

The Unfolding Potential of Resorcylic Acid Derivatives: A Technical Guide to Their Biological Activities

For Immediate Release

A Deep Dive into the Pharmacological Promise of Resorcylic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

Resorcylic acid derivatives, a diverse class of natural and synthetic compounds, are emerging as a significant area of interest in drug discovery. This technical guide provides a comprehensive overview of their potential biological activities, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Through a detailed presentation of quantitative data, experimental protocols, and signaling pathway visualizations, this document aims to equip researchers with the foundational knowledge to explore this promising class of molecules.

Core Biological Activities: A Quantitative Perspective

The biological efficacy of resorcylic acid derivatives, particularly the well-studied resorcylic acid lactones (RALs), is underscored by their potent inhibitory activities against a range of cellular targets. The following tables summarize key quantitative data, offering a comparative look at their potential.

Table 1: Cytotoxic Activities of Resorcylic Acid Lactones (RALs) against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Hypothemycin | H460 | Non-small cell lung carcinoma | <0.01 | [1] |

| SF268 | Astrocytoma | 0.02 | [1] | |

| 5Z-7-Oxozeaenol | H460 | Non-small cell lung carcinoma | 0.2 | [1] |

| SF268 | Astrocytoma | 0.2 | [1] | |

| 15-O-Desmethyl-5Z-7-oxozeaenol | H460 | Non-small cell lung carcinoma | 0.9 | [2] |

| SF268 | Astrocytoma | 0.8 | [2] | |

| (5E)-7-Oxozeaenol | H460 | Non-small cell lung carcinoma | 1.9 | [2] |

| SF268 | Astrocytoma | 1.7 | [2] | |

| Zeaenol | H460 | Non-small cell lung carcinoma | >25 | [1] |

| Zearalenone | H460 | Non-small cell lung carcinoma | 16.5 | [2] |

Table 2: Enzyme and Pathway Inhibitory Activities of Resorcylic Acid Derivatives

| Compound | Target | Assay Type | IC50 | Reference |

| Radicicol | Hsp90 | ATPase Activity | < 1 µM | [3] |

| L-783,277 | MEK1 | Kinase Assay | 4 nM | [4] |

| Hypothemycin | MEK1 | Kinase Assay | 15 nM | [5] |

| 5Z-7-Oxozeaenol | NF-κB | Reporter Assay | Sub-micromolar | [6] |

| 15-O-Desmethyl-5Z-7-oxozeaenol | NF-κB | Reporter Assay | Sub-micromolar | [6] |

| Ascarpen A | NO Production (LPS-stimulated RAW 264.7) | Griess Assay | 7.6 µM | [3] |

| Ascarpen B | NO Production (LPS-stimulated RAW 264.7) | Griess Assay | 48.3 µM | [3] |

Table 3: Antibacterial Activity of Resorcylic Acid Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 1 (from Lysimachia tengyuehensis) | Methicillin-resistant Staphylococcus aureus (MRSA) | 4-8 | [7] |

| Vancomycin-resistant Enterococcus (VRE) | 4-8 | [7] | |

| Compound 2 (from Lysimachia tengyuehensis) | Methicillin-resistant Staphylococcus aureus (MRSA) | 4-8 | [7] |

| Vancomycin-resistant Enterococcus (VRE) | 4-8 | [7] |

Key Signaling Pathways Modulated by Resorcylic Acid Derivatives

Resorcylic acid derivatives exert their biological effects by intervening in critical cellular signaling pathways. Their ability to modulate these pathways underscores their therapeutic potential.

HSP90 Chaperone Pathway Inhibition

Radicicol, a prominent resorcylic acid lactone, is a potent inhibitor of Heat Shock Protein 90 (HSP90).[8] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins.[9] Inhibition of HSP90 by radicicol leads to the proteasomal degradation of these client proteins, thereby disrupting multiple cancer-promoting pathways.[10][11]

MAPK Signaling Pathway Inhibition

Certain resorcylic acid lactones, such as hypothemycin and L-783,277, are potent inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][12] This pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. These compounds can target multiple nodes within this cascade, including MEK1/2 and ERK1/2, often through covalent modification of a conserved cysteine residue in the ATP-binding pocket.[12]

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a pivotal regulator of inflammation, and its aberrant activation is implicated in various inflammatory diseases and cancers.[13] Resorcylic acid lactones like 5Z-7-oxozeaenol have been shown to inhibit this pathway by targeting TGF-β-activated kinase 1 (TAK1), an upstream kinase that activates the IKK complex.[6] This leads to the suppression of pro-inflammatory gene expression.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the reported biological activities, this section provides detailed methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of resorcylic acid derivatives on cancer cell lines.

Materials:

-

Resorcylic acid derivative of interest

-

Human cancer cell line (e.g., H460, SF268)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare serial dilutions of the resorcylic acid derivative in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

HSP90 Inhibition Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a compound to displace a fluorescently labeled ligand from HSP90.[14]

Materials:

-

Recombinant human HSP90α

-

Fluorescently labeled HSP90 ligand (e.g., a Bodipy-labeled geldanamycin analog)

-

Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, and 2 mM DTT.[14]

-

Radicicol or other test compounds

-

384-well black, low-volume plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in Assay Buffer. The final DMSO concentration should be kept below 1%.

-

Prepare a mixture of HSP90α and the fluorescent probe in Assay Buffer.

-

In a 384-well plate, add 2 µL of the diluted test compound. For control wells, add 2 µL of Assay Buffer with the corresponding DMSO concentration.

-

Add 18 µL of the HSP90α and fluorescent probe mixture to each well.

-

Incubate the plate at room temperature for 3-5 hours, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Anti-inflammatory Activity (Nitric Oxide Production Assay)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[15]

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

Resorcylic acid derivative of interest

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antibacterial Susceptibility Test (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.[16]

Materials:

-

Bacterial strain of interest (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Resorcylic acid derivative of interest

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension. Include a growth control (broth + bacteria) and a sterility control (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

Resorcylic acid derivatives represent a rich and versatile scaffold for the development of novel therapeutic agents. Their demonstrated activities against cancer, inflammation, and microbial infections warrant further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate research in this exciting field. Future efforts should focus on elucidating the structure-activity relationships of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their efficacy in preclinical and clinical settings. The continued exploration of resorcylic acid derivatives holds significant promise for addressing unmet medical needs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Resorcylic acid lactones: naturally occurring potent and selective inhibitors of MEK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resorcylic acid lactones as new lead structures for kinase inhibition [comptes-rendus.academie-sciences.fr]

- 6. Resorcylic Acid Lactones with Cytotoxic and NF-κB Inhibitory Activities and Their Structure-activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages | MDPI [mdpi.com]

- 8. Targeting of the protein chaperone, HSP90, by the transformation suppressing agent, radicicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heat shock protein 90 (Hsp90) chaperone complex inhibitor, radicicol, potentiated radiation-induced cell killing in a hormone-sensitive prostate cancer cell line through degradation of the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quality control and fate determination of Hsp90 client proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeted covalent inactivation of protein kinases by resorcylic acid lactone polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Novel Dihydroxybenzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxybenzoic acids (DHBAs) are a class of phenolic compounds that have garnered significant attention in the scientific community due to their diverse biological activities. These activities, which include antioxidant, antimicrobial, anti-inflammatory, and neuroprotective effects, position them as promising candidates for the development of new therapeutic agents. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel dihydroxybenzoic acids, with a focus on their potential applications in drug development. We will explore various methodologies for their extraction from natural sources and chemical synthesis, detail their biological activities with supporting quantitative data, and illustrate key experimental workflows and signaling pathways.

Discovery of Novel Dihydroxybenzoic Acids

The search for new bioactive molecules has led researchers to explore a wide array of natural and synthetic sources for novel dihydroxybenzoic acids. Recent discoveries have highlighted the potential of microorganisms and plants as rich reservoirs of these compounds.

A notable discovery includes a new analog of dihydroxybenzoic acid isolated from the rare actinomycete Saccharopolyspora sp. KR21-0001, which has demonstrated antioxidant activity.[1] In the plant kingdom, 2,4-dihydroxybenzoic acid (2,4-DHBA) has been identified as a naturally occurring derivative of salicylic acid (SA) in Camellia sinensis (the tea plant).[2][3] This discovery has shed new light on the intricate signaling pathways of plant immunity.

Furthermore, the synthesis of novel derivatives of dihydroxybenzoic acids has opened up new avenues for therapeutic applications. For instance, novel 3,4-dihydroxybenzoic acid derivatives have been synthesized and evaluated for their potential as antioxidants, bio-metal chelating agents, and acetylcholinesterase inhibitors in the context of neurodegenerative diseases.[4] Similarly, new hydrazide-hydrazones of 2,4-dihydroxybenzoic acid have been synthesized and shown to possess significant antimicrobial activity.[5]

Isolation and Characterization

The successful isolation and purification of dihydroxybenzoic acids are critical steps in their study and development. A variety of techniques are employed, often in combination, to achieve high purity.

Isolation from Natural Sources

A common workflow for isolating DHBAs from plant material involves initial extraction with a solvent mixture, followed by purification steps. For example, 3,4-dihydroxybenzoic acid has been isolated from the leaves of Ageratum conyzoides L. through a multi-step process involving solvent extraction, acid hydrolysis, and several stages of column chromatography.[6]

References